molecular formula C11H7NOS B3354800 Thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-51-0

Thiopyrano[3,2-b]indol-4(5H)-one

Cat. No.: B3354800
CAS No.: 61164-51-0
M. Wt: 201.25 g/mol
InChI Key: JRCSGSMKNCATGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiopyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a fused ring system combining a thiopyran and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiopyrano[3,2-b]indol-4(5H)-one typically involves the cyclization of indole derivatives with thiocarbonyl compounds. One common method includes the reaction of indole-2-carboxylic acids with thiourea under acidic conditions, leading to the formation of the thiopyrano ring . Another approach involves the use of indole-2-carboxamides and sulfur sources like Lawesson’s reagent to induce cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Scientific Research Applications

Key Chemical Reactions

  • Oxidation: Can produce sulfoxides or sulfones.
  • Reduction: Converts the thiopyrano ring to dihydrothiopyrano forms.
  • Substitution: Electrophilic reagents can introduce various substituents under acidic or basic conditions.

Medicinal Chemistry

Thiopyrano[3,2-b]indol-4(5H)-one has shown promise in biological assays for its potential anti-inflammatory and anticancer activities. Research indicates that it may interact with specific molecular targets involved in disease pathways.

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance, compound 6m was found to have an IC50 value of 3.597 µM against MCF7 cells, comparable to established drugs like 5-fluorouracil and sunitinib .

CompoundCell LineIC50 (µM)Comparison
6mMCF73.597Comparable to 5-FU
6mHCT1163.236Higher than 5-FU
6mA4312.4349.6 times more potent than 5-FU

Neuropharmacology

This compound has been investigated for its potential as a 5-HT3 receptor antagonist. This activity suggests applications in treating conditions like nausea induced by chemotherapy and anxiety disorders.

Mechanism of Action
The compound is believed to exert its effects by modulating serotonin pathways, which are crucial in various physiological processes including mood regulation and gastrointestinal function .

Industrial Applications

The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations allows for the synthesis of complex compounds that could be utilized in advanced materials science.

Mechanism of Action

The mechanism by which thiopyrano[3,2-b]indol-4(5H)-one exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for thiopyrano[3,2-b]indol-4(5H)-one derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation reactions under reflux or microwave-assisted conditions. For example:

  • Reflux method : Reactants (e.g., substituted indoles and thiopyran precursors) are heated in anhydrous 2-propanol under nitrogen until starting materials are consumed (monitored via TLC). Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. Purification uses flash chromatography with silica gel .
  • Microwave synthesis : Accelerates reaction kinetics using 2450 MHz irradiation in a single-mode cavity reactor. Parameters (e.g., 120°C, 150 W, 30 min) reduce reaction time from hours to minutes .
  • Condensation reactions : Sodium acetate in acetic acid catalyzes the formation of thiopyrano-indole cores via aldehyde-thiolactam interactions .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer: A multi-technique approach is essential:

  • NMR : Use 300–500 MHz spectrometers with CDCl₃ or DMSO-d₆ solvents. Assign δ values for protons (e.g., indole NH at ~10–12 ppm) and carbons (thiopyrano carbonyl at ~170 ppm) .
  • FT-IR : Identify carbonyl (1650–1750 cm⁻¹) and sulfur-containing groups (C-S stretch at 600–700 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirm molecular ions (e.g., [M]⁺ at m/z 233 for C₁₂H₁₁NO₂S derivatives) .

Q. How is preliminary biological activity screening conducted for this scaffold?

Methodological Answer:

  • Antiviral assays : Use in vitro models (e.g., HIV-1 in MT-4 cells) to measure IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (cytotoxicity). For example, derivatives like Compound 2 (IC₅₀ = 1.03 μmol/L) are tested via p24 antigen ELISA .
  • Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. What are the key physicochemical properties to optimize during derivatization?

Methodological Answer:

  • Lipophilicity (LogP) : Adjust using substituents (e.g., trifluoromethyl groups) to balance membrane permeability and solubility. Calculate via HPLC or computational tools (e.g., Molinspiration) .
  • Solubility : Test in DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (>200°C indicates robust crystallinity) .

Q. How are regioselectivity challenges addressed during functionalization?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the indole C-5 position to guide electrophilic substitution .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiopyrano ring formation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antiviral activity?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., halogenation at C-8, methoxy at C-7) and compare IC₅₀ values. For example, 8-bromo derivatives show enhanced HIV-1 inhibition .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Q. What computational strategies model interactions with viral targets?

Methodological Answer:

  • Molecular docking : Simulate binding to HIV-1 reverse transcriptase (PDB: 1RTD) using AutoDock Vina. Key interactions include hydrogen bonds with Lys101 and hydrophobic contacts with Tyr188 .
  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to study electron density distribution (e.g., carbonyl group reactivity) .

Q. How are contradictions in biological data resolved across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and viral strains (e.g., HIV-1 IIIB vs. NL4-3) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) and apply statistical tests (ANOVA) to identify outliers .

Q. What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Prodrug design : Introduce ester moieties (e.g., acetyl) at hydroxyl groups to enhance oral bioavailability .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., N-demethylation sites) .

Q. How are enantiomeric purity and stereochemical effects evaluated?

Methodological Answer:

  • Chiral HPLC : Employ Chiralpak AD-H columns with hexane/isopropanol gradients to resolve enantiomers (e.g., (2R,3S) vs. (2S,3R)) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm absolute configuration .

Properties

IUPAC Name

5H-thiopyrano[3,2-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-9-5-6-14-11-7-3-1-2-4-8(7)12-10(9)11/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSGSMKNCATGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605456
Record name Thiopyrano[3,2-b]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61164-51-0
Record name Thiopyrano[3,2-b]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

-- A solution of 76.7 g (0.35 mole) of 3-(indol-3 ylthio) acrylic acid in 4 liters of 10% polyphosphoric acid in acetic acid is stirred at room temperature for 65 hours. The supernatent is decanted from the sticky precipitate, which is partitioned between chloroform and 5% NaOH solution. The organic phase is washed with water, dried, evaporated and the residue recrystallized from 3 liters of 95% ethanol to give 37.8 g of product, mp 242°-243° C.
Quantity
76.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 2
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 3
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 4
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 5
Thiopyrano[3,2-b]indol-4(5H)-one
Reactant of Route 6
Thiopyrano[3,2-b]indol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.